molecular formula C10H15NO2S B239506 N,2,4,6-tetramethylbenzenesulfonamide CAS No. 106003-69-4

N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B239506
CAS No.: 106003-69-4
M. Wt: 213.3 g/mol
InChI Key: MIMYTDNFDINXHB-UHFFFAOYSA-N
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Description

N,2,4,6-Tetramethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with four methyl groups. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2,4,6-Tetramethylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time precisely. The product is then purified through recrystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: N,2,4,6-Tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,2,4,6-Tetramethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: N,2,4,6-Tetramethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

N,2,4,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-8(2)10(9(3)6-7)14(12,13)11-4/h5-6,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMYTDNFDINXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355401
Record name STK068182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106003-69-4
Record name STK068182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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